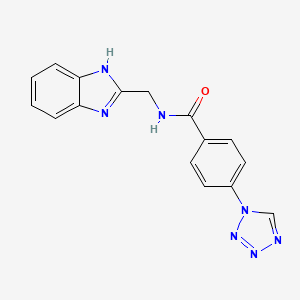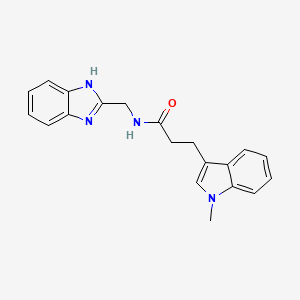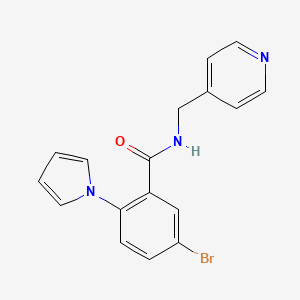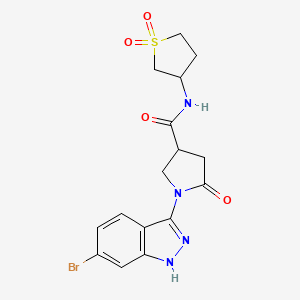![molecular formula C23H14Cl2N2O3 B11140732 1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140732.png)
1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorophenylpyridinone , is a complex organic compound with a fused pyrrole and chromene ring system. Let’s break down its structure:
- The pyrrole ring (five-membered) contains the nitrogen atom.
- The chromene ring (six-membered) is fused to the pyrrole ring.
- The dione group (two carbonyl groups) is attached to the chromene ring.
This compound exhibits interesting pharmacological properties and has been studied for various applications.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
- Industrial-scale production typically involves efficient and scalable methods. specific details regarding large-scale synthesis are proprietary and may not be widely available.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding quinone.
Reduction: Reduction of the quinone moiety can yield the dihydrochromene derivative.
Substitution: The chlorinated phenyl group can undergo substitution reactions with various nucleophiles.
Cyclization: The formation of the pyrrole ring involves intramolecular cyclization.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications:
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Biological Studies: It may interact with specific receptors or enzymes, affecting cellular processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets (e.g., proteins, enzymes).
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds: Other pyrrole-containing compounds, such as pyrroloquinoline quinone (PQQ) and indole derivatives.
Uniqueness: The fused chromene-pyrrole system sets it apart, offering distinct properties.
: Example reference (if needed).
Properties
Molecular Formula |
C23H14Cl2N2O3 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14Cl2N2O3/c1-12-8-9-26-18(10-12)27-20(13-6-7-15(24)16(25)11-13)19-21(28)14-4-2-3-5-17(14)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
GFOSQLKLEMWJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11140649.png)


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]isonicotinamide](/img/structure/B11140662.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B11140666.png)
![N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11140670.png)
![2-(2-Methylpropyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11140677.png)
![(2E)-2-(4-ethylbenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11140689.png)

![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B11140712.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11140714.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide](/img/structure/B11140719.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B11140724.png)

